

# pharmacokinetics of intravenous alatrofloxacin

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## Compound of Interest

Compound Name: *Alatrofloxacin*

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## An In-depth Technical Guide to the Pharmacokinetics of Intravenous **Alatrofloxacin**

Disclaimer: **Alatrofloxacin** and its active form, trovafloxacin, were withdrawn from the market in 2006 due to the risk of severe, unpredictable, and sometimes fatal hepatotoxicity[1]. This document is intended for research and informational purposes only and does not constitute medical advice.

## Introduction

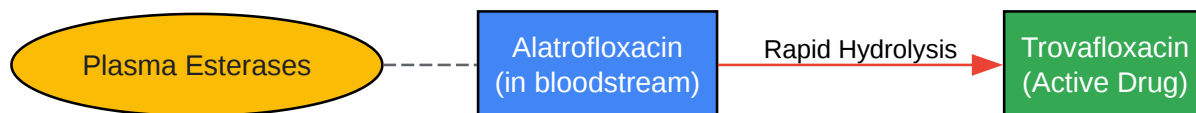
**Alatrofloxacin** is the L-alanyl-L-alanine prodrug of trovafloxacin, a synthetic fluoronaphthyridone antibiotic[2][3]. It was developed for intravenous administration to circumvent the poor aqueous solubility of trovafloxacin[2][4]. Following intravenous infusion, **alatrofloxacin** is rapidly and extensively hydrolyzed in the bloodstream by plasma esterases to yield the active moiety, trovafloxacin[2][3][5][4]. Trovafloxacin exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria[6]. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication[7][8].

This guide provides a detailed overview of the pharmacokinetics of **alatrofloxacin** following intravenous administration, focusing on its conversion to trovafloxacin and the subsequent disposition of the active drug.

## Pharmacokinetic Profile of Trovafloxacin after Intravenous Alatrofloxacin Administration

## Conversion of Alatrofloxacin to Trovafloxacin

**Alatrofloxacin** is designed for rapid in-vivo conversion. Following a one-hour intravenous infusion, plasma concentrations of the prodrug, **alatrofloxacin**, fall below quantifiable levels within 5 to 10 minutes of completing the infusion[3][5]. This indicates a swift and efficient hydrolysis to the active trovafloxacin.



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Caption: Conversion of **Alatrofloxacin** to Trovafloxacin.

## Distribution

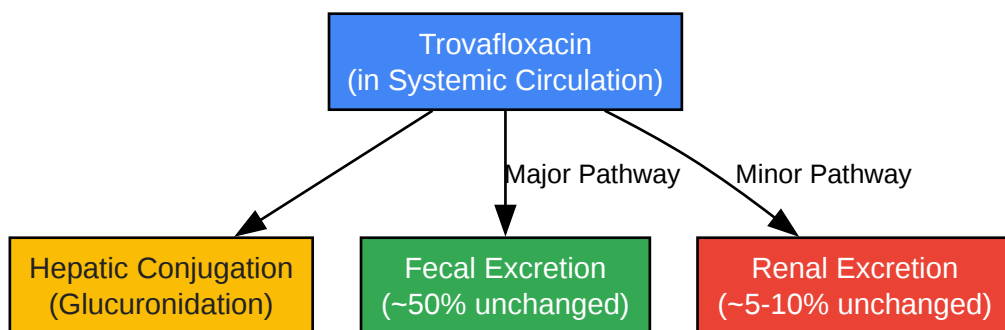
Trovafloxacin is widely distributed throughout the body, with tissue concentrations often exceeding those in the plasma[7][8]. The volume of distribution at steady state (Vdss) in healthy adults is approximately 1.38 L/kg[6][9]. In critically ill adults, the Vdss is similar, at about 1.4 L/kg[10]. For pediatric patients, the Vdss is slightly higher, averaging 1.6 L/kg[6]. Trovafloxacin is approximately 76% bound to plasma proteins[1][11].

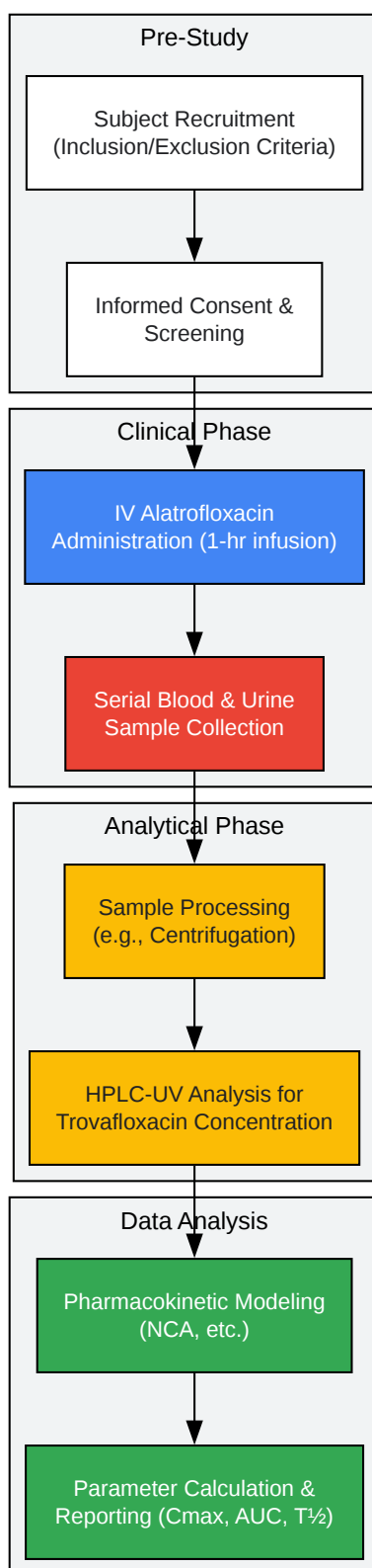
## Metabolism

Trovafloxacin undergoes metabolism primarily through conjugation, specifically glucuronidation[3][9]. The role of the cytochrome P450 system in its oxidative metabolism is minimal, which may reduce the potential for certain drug-drug interactions[3][7].

## Excretion

The elimination of trovafloxacin is primarily through the feces. Approximately 50% of an administered dose is excreted, with 43% in the feces and about 6% in the urine as unchanged drug[3]. Other studies report urinary excretion of unchanged trovafloxacin to be between 5% and 10% of the total dose[2][6][9][12][13]. The terminal elimination half-life ( $T_{1/2}$ ) of trovafloxacin is consistent across various adult populations, ranging from approximately 9 to 12 hours, which supports a once-daily dosing regimen[1][2][7][10][11][12].





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